molecular formula C9H7Cl2N3O4 B3023217 N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide CAS No. 349106-91-8

N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide

Cat. No.: B3023217
CAS No.: 349106-91-8
M. Wt: 292.07 g/mol
InChI Key: XIERRIXACLURBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide is an organic compound characterized by the presence of a dichloroacetyl group and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-nitrobenzohydrazide and dichloroacetyl chloride.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.

    Procedure: Dichloroacetyl chloride is added dropwise to a solution of 4-nitrobenzohydrazide in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide.

Industrial Production Methods

Industrial production of N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-amino derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dichloroacetyl)-N’,N"-dipropylphosphoric triamide: Similar in structure but contains a phosphoric triamide moiety.

    N-(2,2-dichloroacetyl)-5-iodoanthranilic acid: Contains an iodoanthranilic acid moiety instead of a nitrobenzohydrazide group.

Uniqueness

N’-(2,2-dichloroacetyl)-4-nitrobenzohydrazide is unique due to the presence of both the dichloroacetyl and nitrobenzohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O4/c10-7(11)9(16)13-12-8(15)5-1-3-6(4-2-5)14(17)18/h1-4,7H,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIERRIXACLURBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2,2-dichloroacetyl)-4-nitrobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.